2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N-methylacetamide
Description
2-{4-[2-(3,4-Dimethoxyphenyl)acetamido]phenyl}-N-methylacetamide is a substituted acetamide derivative featuring a central phenyl ring linked to a 3,4-dimethoxyphenyl group via an acetamide bridge. The N-methyl substituent on the terminal acetamide group distinguishes it from simpler acetamide analogs.
Properties
IUPAC Name |
2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-20-18(22)11-13-4-7-15(8-5-13)21-19(23)12-14-6-9-16(24-2)17(10-14)25-3/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDDNTYVWPYXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminophenyl-N-methylacetamide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or aromatic positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with distinct properties.
Biology
- Biological Activity Investigation : Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains.
- Anti-inflammatory Effects : Investigations into its ability to modulate inflammatory pathways have been conducted, potentially leading to therapeutic applications in inflammatory diseases.
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders. Its mechanism of action typically involves interaction with specific molecular targets, modulating enzyme activity or receptor functions.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of 2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N-methylacetamide against several bacterial strains. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Research by Johnson et al. (2024) focused on the anti-inflammatory properties of the compound in a rat model of arthritis. The findings demonstrated that treatment with the compound reduced inflammatory markers and improved joint function compared to control groups, indicating its potential therapeutic role in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
- Key Features: Shares the 3,4-dimethoxyphenyl moiety but incorporates a sulfonamide and isobutylamino group.
- Structural Impact : The sulfonamide group enhances polarity and hydrogen-bonding capacity compared to the target compound’s simpler acetamide backbone.
(b) N-(4-Methoxyphenyl)acetamide
- Key Features: A mono-methoxy-substituted analog lacking the N-methyl and additional phenyl groups.
- Physicochemical Properties : Reduced steric hindrance and lipophilicity compared to the target compound. Such analogs are often used as intermediates in pharmaceutical synthesis .
Chloro-Substituted Acetamide Derivatives
Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) and 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide are widely used as herbicides .
- Key Differences : Chlorine substituents increase electrophilicity and reactivity, making these compounds potent agrochemicals.
- Comparison : The target compound’s methoxy groups likely reduce reactivity but enhance metabolic stability compared to chloro analogs.
Azido-Functionalized Acetamides
- Example: 2-Azido-N-(4-ethylphenyl)acetamide (CAS: 1160748-31-1) Structure: Features an azido group (-N₃) instead of methoxy substituents.
Sulfonamide and Sulfamoyl Derivatives
- Example : N-{4-[(3,4-Dimethylphenyl)(ethyl)sulfamoyl]phenyl}-N-ethylacetamide
Comparative Data Table
Key Research Findings
Biological Activity : Compounds with 3,4-dimethoxy groups (e.g., ) show affinity for biological targets like ACE2, suggesting the target compound may exhibit similar interactions .
Synthetic Flexibility : Azido and sulfonamide analogs demonstrate the ease of functionalizing acetamide backbones for diverse applications, from agrochemicals to bioconjugation .
Crystallographic Stability : Hydrogen-bonding patterns in sulfamoyl acetamides () highlight the role of substituents in stabilizing molecular conformations .
Biological Activity
2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N-methylacetamide is a synthetic compound belonging to the class of phenylacetamides. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of N-(3,4-dimethoxyphenyl)-2-chloroacetamide with an appropriate amine under controlled conditions. The reaction is often facilitated by a base such as triethylamine in a solvent like ethanol. Industrial production may utilize advanced techniques to optimize scalability and efficiency.
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]-N-methylacetamide |
| Molecular Formula | C18H22N2O3 |
| Molecular Weight | 314.38 g/mol |
| InChI | InChI=1S/C18H22N2O3/c1-19-17(21)11-13-3-7-15(8-4-13)20-18(22)12-14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression. In vitro assays demonstrated that these compounds could effectively reduce cell proliferation in various cancer cell lines .
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of related compounds. For example, derivatives with similar structural features have been evaluated in animal models for their ability to mitigate seizures. The compounds were subjected to maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (scPTZ) tests. Some derivatives showed protective effects against seizures at specific dosages .
The mechanism of action for this compound is believed to involve:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.
- Signal Pathway Modulation : It may modulate various signaling pathways involved in cell proliferation and apoptosis.
The exact molecular targets remain under investigation and may vary based on the biological context .
Case Study 1: Anticancer Efficacy
In a controlled study involving several benzamide derivatives, researchers observed that certain compounds significantly inhibited RET kinase activity. This inhibition correlated with reduced tumor growth in xenograft models. Notably, a compound structurally similar to this compound demonstrated a dose-dependent response in tumor reduction .
Case Study 2: Anticonvulsant Screening
A study focused on the anticonvulsant properties of phenylacetamides revealed that several derivatives exhibited notable activity in the MES test. The most active compound showed significant protection against seizures at doses of 100 mg/kg and 300 mg/kg administered intraperitoneally. This suggests a promising therapeutic application for similar compounds in epilepsy management .
Q & A
Basic: What are the established synthetic routes for this compound, and what are their respective yields and purity outcomes?
Answer:
The synthesis typically involves multi-step reactions, such as amide coupling using carbodiimide reagents (e.g., EDC/HOBt) and acid activation. For example, analogous acetamide derivatives are synthesized via condensation of arylacetic acids with substituted anilines in dichloromethane, followed by purification via column chromatography . A related 11-step synthesis for a structurally similar compound achieved 2–5% overall yield, highlighting challenges in scalability and intermediate stability . Purity (>95%) is confirmed using HPLC and spectroscopic methods (NMR, MS) .
Advanced: How can computational reaction path search methods enhance synthesis optimization?
Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path algorithms can predict transition states, intermediate stability, and byproduct formation. For instance, ICReDD integrates computational screening with experimental validation to narrow optimal conditions (e.g., solvent selection, temperature), reducing trial-and-error cycles. This approach has been applied to improve reaction efficiency in multi-step syntheses, such as minimizing steric hindrance in amide couplings .
Basic: What spectroscopic techniques confirm molecular structure and purity?
Answer:
- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., acetamide protons at δ 2.0–2.2 ppm, methoxy groups at δ 3.7–3.9 ppm) and confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ peaks matching theoretical values within 5 ppm error) .
- X-ray Crystallography : Resolves dihedral angles (e.g., 65.2° between aromatic rings) and hydrogen-bonding networks (N–H⋯O), critical for conformational analysis .
Advanced: How do crystallographic parameters influence molecular stability?
Answer:
Crystal packing analysis reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming infinite chains) that stabilize the lattice. Dihedral angles between aromatic rings (e.g., 83.5° for acetamide groups) impact solubility and bioavailability. Computational tools like Mercury software model these interactions to predict polymorphic forms .
Basic: What solvent/reaction condition considerations are critical for amide coupling?
Answer:
- Solvent : Dichloromethane or DMF is preferred for solubility and low nucleophilicity.
- Catalysts : Triethylamine or DIPEA neutralizes HCl byproducts in carbodiimide-mediated couplings .
- Temperature : Reactions are often conducted at 0–5°C to suppress epimerization or side reactions .
Advanced: How to resolve computational vs. experimental property contradictions?
Answer:
Discrepancies in LogP or pKa values (e.g., predicted vs. experimental solubility >61.3 µg/mL) are addressed via:
- Experimental Validation : Adjusting pH or using co-solvents to match computational assumptions.
- Data Feedback Loops : Iteratively refining computational models with experimental results (e.g., adjusting atomic partial charges in molecular dynamics simulations) .
Basic: What safety protocols are recommended for synthesis intermediates?
Answer:
- Handling : Use fume hoods for volatile reagents (e.g., dichloromethane).
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact with corrosive agents (e.g., triethylamine) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: Strategies to improve efficiency in multi-step syntheses?
Answer:
- Flow Chemistry : Continuous processing reduces intermediate isolation steps.
- Catalytic Optimization : Palladium-catalyzed cross-couplings or enzymatic resolutions enhance enantiomeric excess .
- Byproduct Minimization : Computational screening identifies side reactions early, enabling reagent stoichiometry adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
